Lipophilicity Increase Drives Enhanced Lipid Partitioning
4-Nitro-1-nonyl-1H-pyrazole exhibits a calculated partition coefficient (logP) of 3.54, which is substantially higher than the logP values reported for the unsubstituted 4-nitropyrazole (range 0.46–0.84) and for 1-methyl-4-nitropyrazole (0.85) [1]. This >2.7 log unit difference translates to a >500-fold increase in lipid-phase partitioning based on the logarithmic relationship between logP and distribution coefficients [2]. The increase directly reflects the contribution of the nine-carbon nonyl chain, which adds approximately 0.5 logP units per carbon atom, consistent with Hansch-Fujita π constants for alkyl chains.
| Evidence Dimension | Lipophilicity (calculated partition coefficient, logP) |
|---|---|
| Target Compound Data | logP = 3.5419 |
| Comparator Or Baseline | 4-Nitropyrazole: logP = 0.46–0.84; 1-Methyl-4-nitropyrazole: logP = 0.85 |
| Quantified Difference | ΔlogP = +2.70 to +3.08 (vs. 4-nitropyrazole); ΔlogP = +2.69 (vs. 1-methyl analog) |
| Conditions | Calculated logP values from ACD/Labs or XLogP3 algorithms; target compound data from vendor specification |
Why This Matters
A logP >3 predicts high membrane permeability and potential CNS penetration, enabling distinct applications in neuroscience and anti-infective drug discovery that are not addressable with more polar 4-nitropyrazole analogs.
- [1] BOC Sciences. 1-Methyl-4-nitropyrazole (CAS 3994-50-1). LogP: 0.85150. Accessed April 2026. View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. 1995. View Source
